6-Ethenylpyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
102000-56-6 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
6-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2,(H2,8,9) |
InChI Key |
WKCNOPNIPHRMCY-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(=CC=C1)N |
Canonical SMILES |
C=CC1=NC(=CC=C1)N |
Synonyms |
2-Pyridinamine,6-ethenyl-(9CI) |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Ethenylpyridin 2 Amine Systems
Fundamental Reaction Pathways of Ethenyl- and Amino-Pyridines
The dual functionality of the molecule enables reactions typical for primary aromatic amines and unsaturated systems. These include nucleophilic additions, acylations, diazotizations, hydroaminations, cyclizations, and oxidations.
The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction. beilstein-journals.org The primary amine group in 6-ethenylpyridin-2-amine can act as a potent nucleophile, attacking Michael acceptors. In the case of the closely related 3-vinylpyridin-2-amine, the amine group's nucleophilic attack on an electron-deficient carbon of a Michael acceptor initiates the formation of a new carbon-nitrogen bond. smolecule.com This reaction is a valuable strategy for synthesizing β-amino carbonyl compounds and other nitrogen-containing molecules. beilstein-journals.orgresearchgate.net
While many aza-Michael reactions require catalysts to proceed, especially with less nucleophilic amines like aromatic amines, various catalytic systems have been developed. beilstein-journals.orgresearchgate.net However, some reactions can occur under catalyst-free conditions. nih.gov The reactivity in these additions can be influenced by the solvent, with polar aprotic solvents like DMSO being known to enhance reaction kinetics by stabilizing the zwitterionic intermediate. nih.gov
Table 1: Factors Influencing Aza-Michael Additions
| Factor | Description | Impact on Reaction |
|---|---|---|
| Nucleophile | The amine group of this compound. | The nucleophilicity of the amine dictates its reactivity. |
| Michael Acceptor | An α,β-unsaturated carbonyl compound or similar electron-deficient alkene. | The electrophilicity of the acceptor is key to the reaction. |
| Catalyst | Lewis acids, Brønsted acids, or organocatalysts can be used. pkusz.edu.cn | Can be essential for activating the substrate, especially with less reactive amines. beilstein-journals.org |
| Solvent | Polar aprotic solvents like DMSO or DMF. nih.gov | Can stabilize intermediates and enhance reaction rates. nih.gov |
The primary amine of this compound readily undergoes acylation with acylating agents like acid chlorides and acid anhydrides to form amides. lumenlearning.comlibretexts.org This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl) that is formed, preventing it from protonating the starting amine and rendering it unreactive. doubtnut.com
Acylation is also a common strategy for protecting the amino group. By converting the strongly activating amino group into a moderately activating amide group, it is possible to control the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, and prevent side reactions like poly-substitution. youtube.com The amide can later be hydrolyzed back to the amine. youtube.com
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). lumenlearning.commasterorganicchemistry.com The reaction converts the primary amino group into a diazonium salt (-N₂⁺). byjus.com
Aromatic diazonium salts are notably more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. lumenlearning.com These salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of functionalities such as halides, cyano groups, hydroxyl groups, and hydrogen onto the pyridine ring. masterorganicchemistry.com
Table 2: Common Transformations of Aryl Diazonium Salts
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| CuCl/HCl | -Cl | Sandmeyer Reaction |
| CuBr/HBr | -Br | Sandmeyer Reaction |
| CuCN/KCN | -CN | Sandmeyer Reaction |
| H₂O, heat | -OH | - |
| HBF₄, heat | -F | Schiemann Reaction |
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as the vinyl group in this compound. wikipedia.orglibretexts.org This reaction provides a direct, atom-economical route to more complex amines. The reaction can occur either intermolecularly, with an external amine, or intramolecularly, where the amine and the unsaturated bond are part of the same molecule. wikipedia.org
For unactivated alkenes, a catalyst is generally required. escholarship.org Research has shown that iridium-based catalysts are effective for the hydroamination of unactivated internal alkenes with aminopyridine substrates. escholarship.orgnih.gov The reaction can be designed to be highly regioselective and enantioselective, yielding chiral amines. libretexts.orgnih.gov The reaction of 2-aminopyridines bearing substituents at the 6-position with internal alkenes has been shown to proceed with high selectivity. nih.gov Depending on the substitution pattern of the alkene, the addition can follow either Markovnikov or anti-Markovnikov selectivity, leading to branched or linear products, respectively. libretexts.org
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. 2-Aminopyridine (B139424) derivatives are key synthons for building five- and six-membered azaheterocycles. sioc-journal.cn They can react with a variety of substrates, including ketones, aldehydes, and esters, to form fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
The reaction often proceeds through an initial reaction at the ring nitrogen followed by cyclization involving the exocyclic amino group. Furthermore, the vinyl group can participate in pericyclic reactions, such as electrocyclizations. Conjugated azapolyenes, which could be formed from this compound, are known to undergo 1,6-electrocyclization to form six-membered rings like dihydropyridines. mdpi.com These reactions are crucial for constructing complex molecular architectures found in many biologically active compounds. beilstein-journals.org
The primary amine group is susceptible to oxidation. Treatment of primary amines with powerful oxidants like ozone (O₃) can lead to the formation of various products, including nitroalkanes. chemrxiv.orgnih.gov Studies on aliphatic amines have shown that they react rapidly with ozone, with species-specific second-order rate constants being quite high. nih.gov The oxidation of primary amines with ozone, particularly when adsorbed on silica (B1680970) gel to control reactivity, has been demonstrated as a method to produce nitro compounds. chemrxiv.org
Reaction with chlorine can also occur. Primary and secondary amines are known to be converted to chloramines upon treatment with free available chlorine. nih.gov The composition of oxidant-reactive dissolved organic nitrogen is a significant area of study in water treatment, where the reaction of amines with disinfectants like ozone and chlorine can form disinfection by-products. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Vinylpyridin-2-amine |
| Dimethyl Sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
| Pyridine |
| Hydrochloric Acid (HCl) |
| Nitrous Acid |
| Sodium Nitrite |
| Imidazo[1,2-a]pyridines |
| Pyrido[1,2-a]pyrimidines |
| Dihydropyridines |
| Ozone |
| Chloramines |
Transition Metal-Mediated Mechanistic Investigations
Transition metals, particularly palladium and copper, have proven to be versatile catalysts for a range of transformations involving aminopyridine scaffolds. rsc.orgresearchgate.net These metals can form stable complexes with the pyridine nitrogen, enabling chelation-assisted C-H bond activation and subsequent functionalization. rsc.org This directed approach allows for high regioselectivity, a critical aspect in the synthesis of complex molecules. rsc.org
Palladium-Catalyzed C-H Functionalization Processes (e.g., C-H Amination, C-H Acetoxylation)
Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of new bonds, such as C-N and C-O, into the pyridine framework. snnu.edu.cnbohrium.com The 2-amino group in substrates like this compound can act as a directing group, guiding the palladium catalyst to activate specific C-H bonds. rsc.org
C-H Amination: The formation of C-N bonds through palladium-catalyzed C-H amination is a significant transformation for synthesizing nitrogen-containing heterocyclic compounds. researchgate.netrsc.org These reactions can proceed through various mechanisms, often involving a Pd(II)/Pd(IV) catalytic cycle or a nitrene insertion pathway. epfl.ch For instance, the intramolecular amination of N-aryl-2-aminopyridines can lead to the formation of fused heterocyclic systems. rsc.org The reaction of a palladacycle intermediate with an aminating agent, such as a diaziridinone, can yield indolines and other valuable nitrogen-containing structures. researchgate.net
C-H Acetoxylation: The introduction of an acetoxy group via palladium catalysis is another important C-H functionalization reaction. researchgate.netnih.gov These reactions often employ an oxidant, such as PhI(OAc)₂, which can also serve as the acetate (B1210297) source. nih.govnih.gov The mechanism typically involves the formation of a cyclopalladated intermediate, followed by oxidation of the palladium center to Pd(IV) and subsequent reductive elimination to form the C-O bond. bohrium.com The choice of directing group and oxidant is crucial in determining the efficiency and selectivity of the acetoxylation process. nih.govnih.gov For example, using a transient directing group approach, even aldehydes, which are prone to oxidation, can undergo selective C(sp³)–H acetoxylation. nih.gov
A summary of representative palladium-catalyzed C-H functionalization reactions is presented below:
| Reaction Type | Catalyst System | Oxidant/Reagent | Product Type | Ref. |
| C-H Amination | Pd(dba)₂ | Diaziridinone | Indolines | researchgate.net |
| C-H Amination | Pd(OAc)₂ | O-benzoylhydroxylamines | 2,2'-Diaminobiaryls | rsc.org |
| C-H Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Acetoxylated amino acid derivatives | nih.gov |
| C-H Acetoxylation | Pd(OAc)₂ | K₂S₂O₈ | o-Formylbenzyl acetates | nih.gov |
| C-H Carbonylation | Pd(MeCN)₂Cl₂ | Mo(CO)₆ | N-(2-pyridyl)indoles | rsc.org |
Kinetic Isotope Effect (KIE) Studies in C-H Activation
Kinetic Isotope Effect (KIE) studies are instrumental in elucidating the rate-determining step of a reaction, particularly in C-H activation processes. rsc.orgacs.org A primary KIE (kH/kD) value significantly greater than 1 suggests that the C-H bond is broken in the turnover-limiting step. rsc.orgacs.org
In the context of palladium-catalyzed reactions of pyridine derivatives, KIE studies have provided crucial insights. For example, in the palladium-catalyzed arylation of electron-deficient pyridines, a primary KIE of 4.2 was observed, pointing towards a metalation/deprotonation mechanism for C-H activation. nih.gov Similarly, a KIE of 4.0 was found in the alkenylation of pyridines, supporting a Pd-mediated C-H bond cleavage mechanism. nih.gov In a study on the dehydrative coupling of 2-aminopyridines, a KIE of 3.1 confirmed that the benzylic C-H bond cleavage was the rate-determining step. rsc.org Mechanistic investigations into palladium-catalyzed allylic C-H activation also revealed a significant KIE, indicating that C-H bond breaking is part of the rate-limiting transition state. acs.org These experimental findings are often complemented by density functional theory (DFT) calculations to provide a more detailed understanding of the entire catalytic cycle. acs.org
Role of Ligands in Promoting Catalytic Cycles
Ligands play a pivotal role in transition metal catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the reactivity, selectivity, and stability of the catalyst. nih.govacs.org In palladium-catalyzed C-H functionalization, the development of effective ligands is crucial for promoting the often rate-limiting C-H cleavage step. nih.gov
Different types of ligands have been employed in palladium-catalyzed reactions of aminopyridine systems. For instance, mono-N-protected amino acids (MPAAs) have emerged as highly effective ligands, binding to palladium in a bidentate fashion where the N-acyl group can act as an internal base to facilitate C-H activation. snnu.edu.cn Sterically demanding and electron-rich phosphine (B1218219) ligands, such as DavePhos and P(t-Bu)₃, are known to increase the nucleophilicity of the Pd(0) center, which in turn lowers the activation energy for oxidative addition and facilitates reductive elimination. acs.org The choice of ligand must often be tailored to the specific substrate class to achieve optimal results. nih.gov For example, in the amidation of aryl halides, bulky and electron-rich 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl ligands have proven effective. researchgate.net
Copper-Catalyzed Ring-Opening and Cyclization Mechanisms of Cyclic Amines
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations involving amines. beilstein-journals.org They are particularly effective in mediating ring-opening and cyclization reactions of cyclic amines, often in the presence of an aminopyridine moiety. acs.orgrsc.org
Copper-catalyzed reactions can proceed through various mechanisms, including those involving radical intermediates. rsc.org For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through a copper-catalyzed domino reaction involving 2-aminopyridines, aldehydes, and other components. rsc.orgrsc.org These reactions often proceed through the formation of an imine intermediate followed by cyclization. rsc.org Copper(I) catalysts, in particular, are known to facilitate the cyclization of oxime esters with various partners to generate substituted 2-aminopyridines and other nitrogen-containing heterocycles. researchgate.netacs.org Visible light has also been shown to promote copper-catalyzed oxidative C-N coupling of 2-aminopyridine with terminal alkynes, proceeding through a C-C triple bond cleavage. researchgate.net
Skeletal Rearrangements of Amine-Containing Structures
Skeletal rearrangements represent a powerful strategy for achieving structural diversity from readily available starting materials. nih.gov These transformations, which involve the reorganization of the carbon skeleton, can be particularly challenging but offer significant advantages in the rapid synthesis of complex molecules. nih.govresearchgate.net
Regioselective Ring Contraction of Saturated Cyclic Amines
The ring contraction of saturated cyclic amines is a valuable transformation that allows for the conversion of larger rings into smaller, often more strained, cyclic structures. researchgate.netresearchgate.net While many methods rely on specific substitution patterns, recent advancements have focused on developing more general strategies. nih.gov
A notable example is the B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines derived from saturated cyclic amines. nih.govresearchgate.net This methodology, when combined with the N-hydroxylation of amines, enables the regioselective ring contraction of unsubstituted cyclic amines. nih.govresearchgate.net The process is effective for the strategic deletion of a carbon atom and can be applied to the late-stage modification of complex molecules, including drug scaffolds. researchgate.netresearchgate.net Mechanistic experiments and DFT calculations have been employed to propose a plausible mechanism for this rearrangement. nih.gov
Reorganization of Acyclic Amine Skeletons
A comprehensive search of scientific literature and chemical databases did not yield specific information regarding the "reorganization of acyclic amine skeletons" for the compound this compound. This particular rearrangement reaction appears to be a highly specialized or niche transformation that is not widely documented in publicly accessible resources.
While skeletal rearrangements are a known class of reactions for various heterocyclic compounds, including pyridine derivatives, detailed research findings, reaction mechanisms, or data tables specifically pertaining to the reorganization of the acyclic amine portion of this compound could not be located. General reactivity patterns for vinylpyridines often involve reactions at the vinyl group, such as polymerization or conjugate addition, or reactions involving the pyridine nitrogen. nih.govbath.ac.uk Similarly, aminopyridines undergo a range of reactions, but specific skeletal reorganizations of an acyclic amine substituent are not commonly reported.
Further investigation into related rearrangement reactions of similar molecular scaffolds, such as the Ciamician–Dennstedt rearrangement or various cyclization and annulation reactions, did not provide a direct analogue for the specified transformation of this compound. acs.orgharvard.eduorganic-chemistry.orgiupac.org Without access to the specific source document indicated by the citation " acs.org" in the user's request, no further details can be provided on this topic.
Theoretical and Computational Chemistry of Ethenylpyridin 2 Amine and Analogues
Modeling Solvent Effects in Reaction Dynamics
In the computational study of molecules like 6-ethenylpyridin-2-amine and its analogues, understanding the influence of the solvent is critical for accurately predicting reaction pathways, kinetics, and spectral behavior. Solvents can significantly alter the electronic structure and potential energy surfaces of molecules, thereby affecting their reactivity and dynamics. Computational chemists employ various models to simulate these solvent effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach. In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For instance, in studies of aminopyridine derivatives, which are analogues of this compound, the PCM model has been used to investigate how the solvent polarity influences nonlinear optical (NLO) properties. By calculating properties in different dielectric media (e.g., chloroform (B151607), acetone, methanol), researchers can simulate a range of solvent environments and predict how a molecule's behavior might change.
Explicit solvent models, while more computationally intensive, provide a more detailed picture by including a specific number of individual solvent molecules around the solute molecule. This allows for the direct simulation of specific interactions like hydrogen bonding between the solute and the solvent, which is particularly important for molecules containing functional groups like the amino group in this compound. These specific interactions can play a crucial role in the dynamics of excited states and chemical reactions.
For analogues such as 2-aminopyridine (B139424), computational studies on excited-state dynamics have highlighted the importance of considering the surrounding environment. The solvent can influence the relative energies of different electronic states (e.g., n,π* and π,π* states) and the pathways for relaxation from an excited state, which is a fundamental aspect of reaction dynamics. The choice of solvent can therefore dictate the outcome of a photochemical reaction. While detailed reaction dynamics studies specifically on this compound are not widely published, the methodologies applied to its analogues provide a clear framework for how such investigations would be conducted.
Computational Studies on Optical Properties and Band Gaps
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the optical properties and electronic structure of molecules like this compound and its analogues. These studies provide insights into the molecule's absorption and emission of light, its color, and its potential for use in optoelectronic applications. A key parameter derived from these calculations is the frontier molecular orbital energy gap, specifically the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation, closely related to the material's band gap.
For analogues like 2-amino-6-methylpyridine, DFT calculations (using the B3LYP functional and 6-311++G(d,p) basis set) have determined the HOMO-LUMO energy gap to be approximately 5.4 eV. The HOMO is primarily localized over the amino group and the π-orbitals of the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring. This distribution dictates the nature of the primary electronic transitions, which are typically π→π* transitions.
Studies on various 2-aminopyridine derivatives have systematically explored how different substituent groups affect the HOMO-LUMO gap and, consequently, the nonlinear optical (NLO) properties. For example, the introduction of both electron-donating and electron-withdrawing groups can narrow the HOMO-LUMO gap, which is often associated with an enhanced NLO response. TD-DFT calculations are employed to simulate the UV-Visible absorption spectra, predicting the maximum absorption wavelength (λmax). For a series of 2-aminopyridine derivatives studied in a chloroform solvent environment, the calculated λmax values were found to be in good agreement with experimental data.
Furthermore, research into 2-amino-3-(arylethenyl)pyridines, which share the ethenylpyridine core structure, has shown how extending the π-conjugation system influences photophysical properties. These compounds exhibit absorption maxima ranging from 331 to 369 nm and emission maxima from 401 to 502 nm, demonstrating how structural modifications can tune the optical response across the visible spectrum. These computational and experimental findings on close analogues provide a robust foundation for predicting and understanding the optical and electronic characteristics of this compound.
Data Tables
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Analogues of this compound. Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| 2-Amino-6-methylpyridine | -5.918 | -0.476 | 5.442 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the connectivity and environment of atoms. researchgate.net
Multinuclear NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides unambiguous evidence for the structural framework of 6-Ethenylpyridin-2-amine.
¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the presence of all distinct proton environments in the molecule. The chemical shifts are influenced by neighboring functional groups; electronegative atoms like nitrogen tend to shift signals to a lower field (higher ppm). libretexts.org For this compound, the spectrum is expected to show signals corresponding to the amine (-NH₂) protons, the three protons of the vinyl group (-CH=CH₂), and the three protons on the pyridine (B92270) ring. The integration of these signals, representing the area under each peak, is proportional to the number of protons in that specific environment, further confirming the structure. pressbooks.pub
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.
Vinyl Protons (-CH=CH₂): This system typically presents as a complex multiplet due to geminal, cis, and trans coupling. It can be resolved into a doublet of doublets for the proton on the carbon attached to the ring (α-vinyl proton) and two separate doublet of doublets for the terminal (β-vinyl) protons.
Pyridine Ring Protons: The three protons on the disubstituted pyridine ring will appear in the aromatic region, typically between 6.0 and 8.5 ppm. Their specific shifts and splitting patterns are crucial for confirming the substitution pattern. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Unlike ¹H NMR, peak integration is generally not used for quantitative analysis. pressbooks.pub Broadband decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), which minimizes signal overlap. pressbooks.publibretexts.org
Pyridine Ring Carbons: Carbons in aromatic and heteroaromatic rings appear in the downfield region (typically 100-160 ppm). The carbon atom bonded to the amino group (C2) and the vinyl group (C6) are expected at the lower field end of this range due to substitution.
Vinyl Group Carbons: The two carbons of the ethenyl group will also appear in the downfield region, characteristic of sp² hybridized carbons (typically 110-140 ppm). libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on typical ranges for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amine (2H, -NH₂) | 4.5 - 5.5 | broad singlet | - |
| Pyridine H4 (1H) | 7.2 - 7.4 | triplet | ~7.8 |
| Vinyl Hα (1H) | 6.6 - 6.8 | doublet of doublets | ~17.5, 10.8 |
| Pyridine H3 (1H) | 6.3 - 6.5 | doublet | ~7.5 |
| Pyridine H5 (1H) | 6.2 - 6.4 | doublet | ~8.1 |
| Vinyl Hβ (cis) (1H) | 5.9 - 6.1 | doublet of doublets | ~10.8, 1.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on typical ranges for similar structural motifs.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Pyridine, C-NH₂) | 158 - 160 |
| C6 (Pyridine, C-Vinyl) | 152 - 155 |
| C4 (Pyridine) | 138 - 140 |
| Cα (Vinyl) | 136 - 138 |
| Cβ (Vinyl) | 116 - 118 |
| C3 (Pyridine) | 108 - 110 |
¹H NMR spectroscopy is a powerful tool for determining the regioselectivity of substitution on the pyridine ring. The position of the substituents (2-amino and 6-ethenyl) is confirmed by analyzing the splitting patterns and coupling constants of the remaining ring protons (H3, H4, and H5).
For a 2,6-disubstituted pyridine, the following patterns are expected:
H4 Proton: This proton is coupled to both H3 and H5 (ortho coupling). This results in a triplet, assuming the coupling constants J₃₄ and J₄₅ are similar.
H3 Proton: This proton is coupled only to H4 (ortho coupling), resulting in a doublet.
H5 Proton: This proton is coupled only to H4 (ortho coupling), also resulting in a doublet.
The observation of this specific doublet-triplet-doublet pattern for the three contiguous protons on the ring provides conclusive evidence for the 2,6-substitution pattern, confirming the regiochemical outcome of the synthesis.
A novel analytical method, programmable pH gradient NMR titration, has been applied to vinylpyridines to study their pH-responsive behavior. nih.govresearchgate.net This technique allows for the determination of pKₐ values of polyprotic compounds in a single, rapid experiment by generating a stable pH gradient within an NMR tube. nih.govrsc.org Chemical shift imaging (CSI) is used to record ¹H NMR spectra along this gradient. nih.govresearchgate.net
For the family of vinylpyridines, this method was used to measure their aqueous pKₐ values. nih.gov Research revealed a strong correlation between the experimentally determined pKₐ and the rate of conjugate addition of thiol nucleophiles to the vinyl group. nih.govrsc.org This finding establishes the technique as a powerful predictive tool for optimizing the reactivity of molecules where protonation is a key mechanistic step. researchgate.net The ability to quickly assess how substituents on the pyridine ring influence the pKₐ provides valuable information for designing molecules with specific reactivity profiles, such as those used as linkers in antibody-drug conjugates. nih.govrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. utdallas.edudergipark.org.tr
IR spectroscopy is highly effective for identifying the key functional groups within this compound. Each functional group absorbs infrared radiation at a characteristic frequency range, which corresponds to specific bond vibrations (e.g., stretching, bending). pressbooks.pub
The characteristic absorption bands for this compound include:
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: The spectrum will show C-H stretching from both the aromatic ring and the vinyl group. Aromatic and vinyl C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (if present) would be just below 3000 cm⁻¹. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the C=C bond in the vinyl group and the C=C and C=N bonds within the pyridine ring are expected in the 1450-1650 cm⁻¹ region. pressbooks.pub
N-H Bending: The scissoring vibration of the primary amine group results in an absorption band in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The stretching of the aromatic carbon-nitrogen bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
=C-H Bending: Out-of-plane bending vibrations for the vinyl group produce strong bands in the 900-1000 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Vinyl/Aromatic | =C-H Stretch | 3010 - 3100 | Medium-Weak |
| Vinyl/Pyridine Ring | C=C, C=N Stretch | 1450 - 1650 | Medium-Strong |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard for infrared analysis, offering higher resolution and sensitivity compared to older dispersive techniques. dergipark.org.tr An FT-IR spectrum provides a comprehensive "molecular fingerprint" for a compound, which is unique to that specific molecule. pressbooks.pub
For this compound, the FT-IR spectrum would display all the characteristic absorption bands for its functional groups as detailed above. Beyond simple functional group identification, the entire spectrum, particularly the complex "fingerprint region" (below 1500 cm⁻¹), is used for definitive compound characterization. oregonstate.edu This region contains a multitude of absorption bands arising from complex vibrational modes involving the entire molecular skeleton. oregonstate.edu By comparing the FT-IR spectrum of a synthesized sample against a reference spectrum of a known standard, one can confirm its identity and purity with a high degree of certainty. Studies on related aminopyridine compounds have shown that FT-IR, often combined with theoretical DFT calculations, allows for precise assignment of vibrational modes. researchgate.netnih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. technologynetworks.com This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. msu.edu The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores, which are light-absorbing functional groups. msu.edu
For this compound, the molecular structure contains a pyridine ring conjugated with a vinyl group. This extended π-system acts as a chromophore, leading to characteristic π → π* electronic transitions upon absorption of UV light. The presence of the electron-donating amino (-NH₂) group on the pyridine ring can also influence the absorption spectrum, potentially causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and an increase in absorption intensity (a hyperchromic effect) compared to unsubstituted 2-vinylpyridine (B74390).
The UV-Vis spectrum of this compound, typically measured in a transparent solvent like ethanol (B145695) or methanol, would be expected to display distinct absorption bands. msu.edu While specific experimental data for this exact compound is not publicly available, the expected absorption characteristics can be inferred from similar aromatic amine structures. The primary absorption is anticipated in the UV region, governed by the π → π* transitions of the conjugated system. A weaker n → π* transition, associated with the non-bonding electrons on the nitrogen atom of the pyridine ring, may also be observed. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (λmax) | Associated Functional Groups |
|---|---|---|
| π → π* | 230–280 nm | Conjugated pyridine and vinyl system |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a compound's molecular weight and elemental composition and can be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision is possible because HRMS accounts for the mass defect of atoms—the difference between their exact mass and their nominal mass (the integer sum of protons and neutrons). libretexts.org For example, the exact mass of a ¹²C atom is defined as 12.00000 amu, while ¹H is 1.00783 amu, ¹⁶O is 15.9949 amu, and ¹⁴N is 14.0031 amu. libretexts.org
This high accuracy enables the unambiguous determination of a molecule's elemental formula from its measured mass, as different formulas with the same nominal mass will have distinct exact masses. libretexts.orgmeasurlabs.com For this compound, the molecular formula is C₇H₈N₂. HRMS analysis would be used to confirm this formula by matching the experimentally measured mass with the calculated theoretical exact mass. youtube.com Any deviation is typically measured in parts per million (ppm), with accuracies of <5 ppm being common. nih.gov
Table 2: HRMS Data for Molecular Formula Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈N₂ |
| Nominal Mass | 120 amu |
| Theoretical Exact Mass | 120.06875 amu |
Direct Pyrolysis/Mass (DP–MS) Analysis of Thermal Degradation
Direct Pyrolysis/Mass Spectrometry (DP-MS) is an analytical technique where a material is heated to a high temperature in an inert atmosphere, causing it to decompose (pyrolyze) into smaller, volatile fragments. researchgate.netd-nb.info These fragments are then introduced directly into the ion source of a mass spectrometer for analysis. researchgate.net This method provides insight into the thermal stability of a compound and its decomposition pathways. d-nb.info
Table 3: Potential Thermal Degradation Products of this compound via DP-MS
| m/z (Mass-to-charge ratio) | Possible Fragment Identity | Description |
|---|---|---|
| 120 | [M]⁺ (Molecular Ion) | Intact this compound |
| 119 | [M-H]⁺ | Loss of a hydrogen radical |
| 93 | [M-C₂H₃]⁺ | Loss of the vinyl group |
| 79 | [C₅H₅N]⁺ | Pyridine cation radical |
X-Ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. anton-paar.com When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. libretexts.org Analysis of this pattern provides fundamental information about the crystal lattice and molecular arrangement.
Powder XRD for Crystallinity and Phase Analysis
Powder X-ray Diffraction (PXRD) is a technique used to analyze polycrystalline or powdered solid samples. anton-paar.com Since the sample consists of countless tiny crystallites in random orientations, the diffraction pattern appears as a series of concentric rings that are recorded as peaks at specific diffraction angles (2θ). libretexts.org
The resulting diffractogram is a unique "fingerprint" for a specific crystalline compound, allowing for its identification by comparison to databases. ucmerced.edu For this compound, PXRD would be employed to:
Confirm Crystallinity: The presence of sharp, well-defined peaks in the diffraction pattern, as opposed to a broad, featureless halo, would confirm the crystalline nature of the solid material. researchgate.net
Phase Identification: The specific positions (2θ angles) and relative intensities of the peaks are characteristic of the compound's crystal structure and can be used for qualitative phase analysis. springernature.com
Assess Purity: The presence of unexpected peaks could indicate the existence of impurities or different polymorphic forms.
Table 4: Representative Powder XRD Data for a Crystalline Pyridine Derivative
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 45 |
| 18.8 | 4.72 | 100 |
| 21.3 | 4.17 | 65 |
| 25.2 | 3.53 | 80 |
| 28.9 | 3.09 | 50 |
Note: This table contains hypothetical data based on typical patterns for organic crystalline compounds to illustrate the nature of PXRD results.
Single-Crystal X-Ray Diffraction for Molecular Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. uhu-ciqso.esmdpi.com The technique requires a high-quality single crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es By analyzing the complete diffraction pattern from a single crystal, it is possible to calculate the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the exact coordinates of every atom within it. ub.edu
This analysis yields a wealth of structural information for this compound, including:
Absolute Molecular Structure: Unambiguous confirmation of the connectivity of atoms.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, providing insight into bonding and hybridization. For example, the C-N bond length of the amine group would be determined. mdpi.com
Conformation: The three-dimensional shape of the molecule, including the planarity of the pyridine ring and the orientation of the vinyl and amino substituents.
Intermolecular Interactions: Details of how molecules interact with each other in the solid state, such as through hydrogen bonding involving the amine group.
Table 5: Representative Single-Crystal XRD Data for this compound
| Parameter | Description | Representative Value |
|---|---|---|
| Crystal Data | ||
| Crystal System | The geometric system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.1 Å, b = 11.2 Å, c = 7.5 Å |
| α, β, γ (°) | Unit cell angles. | α = 90°, β = 98.5°, γ = 90° |
| Z | Number of molecules per unit cell. | 4 |
| Selected Bond Lengths (Å) | ||
| N(amine)-C(pyridine) | Bond between the amino group and the ring. | ~1.37 Å |
| C(vinyl)-C(pyridine) | Bond connecting the vinyl group to the ring. | ~1.48 Å |
| C=C (vinyl) | Double bond of the ethenyl group. | ~1.34 Å |
| Selected Bond Angles (°) | ||
| C-N-H (amine) | Angle within the amino group. | ~118° |
| C-C=C (vinyl-pyridine) | Angle defining the attachment of the vinyl group. | ~121° |
Note: This table contains plausible, representative data based on known crystal structures of similar aromatic amines and pyridine derivatives to illustrate the type of information obtained from an SCXRD analysis. mdpi.comarabjchem.org
Derivatization Strategies and Advanced Analytical Applications
Chemical Derivatization for Enhanced Detection and Specificity of Amine Metabolites
Chemical derivatization is a cornerstone technique in analytical chemistry used to modify an analyte, such as 6-Ethenylpyridin-2-amine, to produce a new compound with properties that are more suitable for a given analytical method. For amine-containing metabolites, derivatization is employed to improve chromatographic retention on reversed-phase columns, increase detection sensitivity by introducing a chromophoric or fluorophoric tag, and enhance selectivity in complex biological samples. researchgate.net The primary amine group of this compound is the principal target for these chemical modifications.
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the analytical separation has occurred but before detection (post-column). actascientific.com
Pre-column derivatization involves reacting the analyte with a reagent prior to chromatographic separation. actascientific.com This is the more common approach for amine analysis as it offers several advantages. The resulting derivatives, which are typically more hydrophobic than the original amine, exhibit improved retention and separation on standard reversed-phase HPLC columns. thermofisher.com Furthermore, since excess reagent can be removed before injection, there is less risk of it interfering with the chromatography or detection. actascientific.com This technique is highly versatile, allowing for the use of a wide range of reagents that can add UV-absorbing or fluorescent tags to the this compound molecule, significantly boosting signal intensity. actascientific.comnih.gov
Post-column derivatization (PCD) involves the addition of a reagent to the column effluent after the separation of the target analyte. actascientific.comnih.gov This method is advantageous because it does not alter the chromatography of the native analyte and avoids the formation of multiple derivative products from a single analyte. actascientific.com However, a significant drawback of PCD is the potential for band broadening due to the introduction of a reaction coil or mixing chamber after the column, which can degrade the separation efficiency achieved on modern HPLC systems. nih.gov Reagents used in PCD must react rapidly and completely with the analyte under conditions compatible with the mobile phase. actascientific.comactascientific.com
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Principle | Analyte is derivatized before HPLC injection. actascientific.com | Analyte is derivatized after separation in the HPLC column but before detection. nih.gov |
| Advantages | - Wide choice of reagents and reaction conditions.- Excess reagent can be removed pre-analysis.- Improves chromatographic separation of the analyte. thermofisher.com- Generally provides higher sensitivity. actascientific.com | - No interference with analyte chromatography.- Avoids formation of multiple derivative products.- Useful for analytes that are difficult to derivatize pre-column. actascientific.com |
| Disadvantages | - Potential for multiple derivative products.- Reagent may interfere if not fully removed.- Requires stable derivatives. nih.gov | - Potential for band broadening, reducing resolution. nih.gov- Requires rapid and complete reaction.- Limited choice of reagents compatible with mobile phase. actascientific.com |
| Application to this compound | Ideal for tagging the primary amine with a chromophore or fluorophore to enhance retention and detection sensitivity. | Less common, but could be used if the native compound shows good chromatographic behavior and a suitable rapid-reacting reagent is available. |
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique that maps the spatial distribution of molecules directly within tissue sections. acs.orgnih.gov However, the analysis of small, endogenous amine metabolites like this compound by MALDI IMS often suffers from poor sensitivity and specificity due to low ionization efficiency and interference from matrix signals and other biological molecules. nih.govnih.gov
In-tissue chemical derivatization addresses these challenges by modifying the target amine directly on the tissue slice before MALDI analysis. researchgate.netfrontiersin.org This on-tissue reaction enhances the ionization efficiency of the amine, often by adding a permanently charged or easily ionizable tag. researchgate.net This not only increases the signal intensity but can also shift the mass of the analyte to a region of the spectrum with less background interference, improving detection specificity. researchgate.net This approach has been successfully used to visualize the distribution of amino acids and neurotransmitters, which are structurally similar to amine metabolites, within tissue microstructures. nih.govnih.gov For this compound, this would involve applying a derivatization reagent to the tissue section, allowing it to react with the primary amine in situ, followed by the application of a MALDI matrix and subsequent mass spectrometry imaging. nih.gov
The selection of a derivatization reagent is critical and depends on the analytical goal and the detection method. The primary amine of this compound is reactive toward several classes of reagents.
6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AQC): This reagent is widely used for the pre-column derivatization of primary and secondary amines for HPLC analysis with fluorescence or mass spectrometry detection. nih.govresearchgate.net AQC reacts rapidly with the amine group of a compound like this compound to form a highly stable, fluorescent urea (B33335) derivative. nih.gov The reaction is a simple, one-step procedure, and the resulting derivative is well-suited for reversed-phase HPLC-MS analysis. nih.govmdpi.com The addition of the aminoquinoline tag significantly improves chromatographic retention and enhances ionization efficiency for mass spectrometric detection. researchgate.netnih.gov Commercially available kits, such as AccQ-Tag, make this derivatization method robust and reproducible for quantifying amine-containing metabolites in complex samples. researchgate.netnih.gov
4-hydroxy-3-methoxycinnamaldehyde (CA): Also known as coniferyl aldehyde, this reagent is particularly effective for the in-tissue derivatization of primary amines for MALDI IMS analysis. nih.govnih.govfrontiersin.org CA reacts with the primary amine of this compound to form a stable Schiff base. nih.gov This reaction is often performed by precoating a MALDI target plate with a mixture of the CA reagent and a suitable MALDI matrix, such as ferulic acid, before the tissue section is mounted. nih.govnih.gov This method enhances the detection sensitivity and allows for the precise spatial localization of amine metabolites within tissue structures. nih.gov
Phenyl Isothiocyanate (PITC): PITC is a classic reagent used for the pre-column derivatization of primary and secondary amines. scribd.comrsc.org It reacts with the amine functional group to form a phenylthiourea (B91264) (PTU) derivative, which has strong ultraviolet (UV) absorbance, making it easily detectable by HPLC-UV. scribd.comrsc.org The reaction is robust and can be performed in a basic medium. scribd.com PITC derivatization is a well-established method for amino acid analysis and can be readily applied to quantify this compound in various samples using HPLC-UV or HPLC-MS. rsc.orgresearchgate.net
| Derivatization Reagent | Target Functional Group | Derivative Formed | Primary Analytical Application |
| 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) | Primary and secondary amines nih.gov | Stable, fluorescent urea derivative nih.gov | Pre-column derivatization for HPLC with fluorescence and/or mass spectrometry (MS) detection. researchgate.netnih.gov |
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary amines nih.govfrontiersin.org | Schiff base nih.gov | In-tissue derivatization for enhanced detection in MALDI Imaging Mass Spectrometry (MALDI IMS). nih.govresearchgate.net |
| Phenyl Isothiocyanate (PITC) | Primary and secondary amines scribd.comsigmaaldrich.com | Phenylthiourea (PTU) derivative rsc.org | Pre-column derivatization for HPLC with UV or MS detection. scribd.comrsc.org |
Chromatographic Method Development for Amine Analysis
Effective separation is crucial for the accurate quantification of this compound, especially when analyzing it alongside other structurally related compounds or in a complex biological matrix.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive technique for the analysis of derivatized and underivatized amine metabolites. nih.govnih.gov The HPLC system separates the components of a mixture, and the mass spectrometer provides sensitive and highly specific detection. academicjournals.org
For this compound, pre-column derivatization with reagents like AQC or PITC makes the molecule more hydrophobic, allowing for excellent separation on reversed-phase columns (e.g., C18). nih.govresearchgate.net The derivatized analyte is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). The derivatizing tag not only aids chromatography but also promotes efficient ionization, leading to a strong signal for the protonated molecular ion [M+H]⁺. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The parent ion of the derivatized analyte is selected and fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. nih.gov For example, AQC-derivatized amines produce a common fragment ion corresponding to the amino pyridyl moiety, which can be used for the targeted analysis of a whole class of compounds. nih.gov
An alternative or complementary strategy for analyzing polar, ionizable compounds like this compound is Ion-Pairing Chromatography (IPC). nih.govsigmaaldrich.com This technique is used in reversed-phase HPLC to improve the retention of analytes that are too polar to be well-retained by the non-polar stationary phase. technologynetworks.com
In IPC, an ion-pairing reagent—a large ionic molecule with a hydrophobic tail—is added to the mobile phase. technologynetworks.com This reagent forms an ion pair with the charged analyte of opposite polarity. For the basic this compound, which would be protonated (positively charged) in an acidic mobile phase, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) would be used. sigmaaldrich.com The resulting neutral ion pair has a greater affinity for the stationary phase, leading to increased retention. sigmaaldrich.comtechnologynetworks.com
IPC can be a powerful tool when derivatization is not desirable or feasible. It provides a way to directly analyze the native compound. Research has shown that derivatization and IPC can be complementary methods; derivatization is highly effective for amine-containing compounds, while IPC can be optimized for other classes of polar metabolites, providing broader analytical coverage in metabolomics studies. nih.govnih.govacs.org
Comparison with Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase liquid chromatography (RPLC) is a cornerstone technique for the separation and analysis of a wide array of compounds, including those with amine functionalities like this compound. moravek.com The fundamental principle of RPLC involves a non-polar stationary phase, typically silica-based particles modified with alkyl chains (e.g., C18), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. moravek.com In this system, non-polar compounds exhibit stronger retention, interacting more with the stationary phase, while polar compounds elute faster with the mobile phase. moravek.com
The retention behavior of amine-containing analytes in RPLC is highly dependent on the pH of the mobile phase. chromatographyonline.com When the mobile phase pH is below the pKa of the amine group, the amine is protonated and thus more polar, leading to weaker retention. chromatographyonline.com Conversely, at a pH above the pKa, the amine is in its neutral, less polar form and is more strongly retained. chromatographyonline.com This pH-dependent retention provides a powerful tool for method development in RPLC. chromatographyonline.com
For the analysis of amines that lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to introduce a UV-active or fluorescent tag. sigmaaldrich.comxjtu.edu.cn This enhances detection sensitivity and selectivity. sigmaaldrich.com For instance, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form detectable derivatives. sigmaaldrich.com Similarly, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is used to derivatize primary and secondary amines, yielding stable, fluorescent products. waters.com
The choice of organic modifier in the mobile phase, such as acetonitrile versus ethanol (B145695), can also influence the separation efficiency. researchgate.net While acetonitrile is a common choice, ethanol can sometimes provide surprisingly good results, especially with modern column technologies. researchgate.net Furthermore, the use of ion-pairing reagents can be employed in RPLC to improve the retention and separation of ionic compounds like protonated amines. nih.gov
When comparing derivatization-based methods with direct RPLC analysis, several factors come into play. Derivatization can significantly improve the limit of detection and quantification, especially for trace-level analysis. chromatographyonline.com However, the derivatization step adds complexity to the sample preparation procedure and can introduce variability if not carefully controlled. researchgate.net Direct RPLC analysis, when feasible, offers a simpler and potentially faster workflow. The decision between these approaches depends on the specific analytical requirements, including the concentration of the analyte, the complexity of the sample matrix, and the available detection technology.
A comparison of key aspects is presented in the table below:
| Feature | Direct RPLC Analysis | RPLC with Derivatization |
| Principle | Separation based on hydrophobicity. moravek.com | Chemical modification to enhance detectability, followed by RPLC separation. sigmaaldrich.com |
| Sample Preparation | Simpler, often involving filtration and dilution. | More complex, includes a chemical reaction step. researchgate.net |
| Sensitivity | May be limited for compounds with poor chromophores. | Generally higher due to the introduction of UV-active or fluorescent tags. sigmaaldrich.comxjtu.edu.cn |
| Selectivity | Dependent on chromatographic conditions (e.g., pH, mobile phase composition). chromatographyonline.com | Can be enhanced by using a derivatizing agent specific to the target functional group. |
| Analysis Time | Potentially shorter due to fewer sample preparation steps. | Can be longer due to the derivatization reaction time. chromatographyonline.com |
| Applicability | Suitable for compounds that are inherently detectable and present at sufficient concentrations. | Necessary for trace analysis or for compounds lacking a suitable chromophore. sigmaaldrich.comxjtu.edu.cn |
Validation Strategies for Metabolite Identification in Complex Matrices
The identification and quantification of metabolites, such as potential biotransformation products of this compound, in complex biological matrices like urine or plasma, require rigorous validation to ensure the reliability of the analytical data. acs.org A comprehensive validation strategy typically encompasses the evaluation of linearity, sensitivity (limit of detection and quantification), precision, accuracy, and stability. acs.org
Linearity and Sensitivity: The linearity of an analytical method is assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. acs.org The coefficient of determination (R²) is expected to be close to 1, indicating a strong linear relationship between the concentration and the instrument response. researchgate.net The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netbohrium.com For instance, in the analysis of pyridine (B92270) derivatives, LODs in the range of nanograms per cigarette have been reported. researchgate.net
Metabolite Identification: The definitive identification of metabolites in complex matrices often relies on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). acs.org The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the metabolite, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. acs.org The identification is further confirmed by comparing the retention time and mass spectrum of the putative metabolite with those of a synthesized authentic standard.
Matrix Effects: Complex biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement, which can affect the accuracy of quantification. These matrix effects must be evaluated during method validation. This is often done by comparing the response of the analyte in the matrix with its response in a neat solution.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability) must be assessed to ensure that the measured concentration reflects the original concentration in the sample. nih.gov
A summary of key validation parameters is provided in the table below:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. acs.org | Signal-to-noise ratio of ≥ 10; precision and accuracy within ±20%. acs.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net | Relative Standard Deviation (RSD) ≤ 15-20%. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net | Mean value within ±15-20% of the nominal value. acs.org |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent and reproducible recovery. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov | Analyte concentration remains within a specified range (e.g., ±15%) of the initial concentration. |
Catalysis Research Involving 6 Ethenylpyridin 2 Amine Derivatives
Role as a Ligand in Transition Metal Catalysis
The nitrogen atoms of the pyridine (B92270) ring and the amino group in 2-aminopyridine (B139424) derivatives provide excellent coordination sites for transition metals, forming stable chelate complexes. This characteristic has made them valuable ligands in a variety of catalytic transformations, particularly in the functionalization of carbon-hydrogen (C-H) bonds.
Development of Pyridine-Type Ligands for C-H Functionalization
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom economy and potential to streamline synthetic routes. nih.gov Pyridine-containing molecules are prevalent in pharmaceuticals, agrochemicals, and functional materials, making their direct modification a key area of research. nih.govnih.gov The development of ligands that can control the reactivity and selectivity of these transformations is crucial. princeton.edusigmaaldrich.com
Pyridine-type ligands, including derivatives of 2-aminopyridine, have been instrumental in this field. nih.govcdnsciencepub.com The pyridyl nitrogen can act as a directing group, bringing a metal catalyst into close proximity to a specific C-H bond, thereby facilitating its activation. rsc.orgrsc.org Researchers have designed and synthesized various pyridine-based ligands, demonstrating that their electronic and steric properties can be finely tuned to optimize catalytic performance. cdnsciencepub.com For instance, N-aryl-2-aminopyridines are widely used as substrates where the pyridine nitrogen directs a transition metal, such as palladium or rhodium, to activate a C-H bond on the aryl ring, leading to the formation of various heterocyclic compounds. rsc.orgrsc.org
| Ligand Type | Metal Catalyst | Application | Key Finding |
| N-Aryl-2-aminopyridine | Palladium (Pd) | Intramolecular C-H Arylation | Pyridyl group directs ortho-C-H activation of the N-aryl group. rsc.org |
| Amido-pyridine Ligands | Palladium (Pd) | C-H Acetoxylation | Modular synthesis allows for tuning of steric and electronic properties. cdnsciencepub.com |
| 2-Aminopyridine | Ruthenium (Ru) | SNAr Reactions | π-coordination of the pyridine ring activates it for nucleophilic attack. researchgate.net |
Formation and Characterization of Metal Complexes with Amine Ligands
The synthesis and characterization of metal complexes are fundamental to understanding their catalytic potential. Numerous studies have focused on the coordination chemistry of 2-aminopyridine and its derivatives with various transition metals, including copper, cobalt, and zinc. nih.govnih.govox.ac.uk These complexes are typically characterized using techniques such as X-ray crystallography, infrared (IR) spectroscopy, and elemental analysis to determine their structure and bonding. nih.govosti.gov
In many of these complexes, the 2-aminopyridine ligand acts as a bidentate ligand, coordinating to the metal center through both the pyridine nitrogen and the amino nitrogen. rsc.org However, it can also act as a monodentate ligand, coordinating only through the pyridine nitrogen. nih.gov The formation of stable complexes is a prerequisite for their use in catalysis, and the structural features of these complexes can provide insights into the mechanism of the catalytic reactions they mediate. rsc.orgekb.eg For example, the study of cobalt(II) complexes with 2-aminopyridine and thiocyanate (B1210189) ligands has provided information on their geometry and stability. ox.ac.uk
| Metal | Ligand | Characterization Methods | Coordination Mode |
| Copper(II) | 2,3-diamino-5-bromopyridine | Elemental Analysis, FTIR, UV-Vis | Bidentate |
| Cobalt(II) | 2-aminopyridine, Thiocyanate | SEM-EDX, FTIR, Melting Point | Bidentate (proposed) ox.ac.uk |
| Zinc(II) | 4-aminopyridine, Thiocyanate | Not specified | Not specified rsc.org |
| Palladium(II) | N-aryl-2-aminopyridine | Not specified | Bidentate (in catalytic cycle) rsc.org |
Influence of Ligand Steric Bulk on Catalytic Activity
The steric properties of a ligand play a critical role in determining the outcome of a catalytic reaction. princeton.edusigmaaldrich.comrsc.org The size and shape of the ligand can influence the coordination geometry of the metal center, the accessibility of the substrate to the catalyst, and the rate of key elementary steps in the catalytic cycle, such as reductive elimination. princeton.eduresearchgate.net
Research has shown that increasing the steric bulk of ligands can lead to significant improvements in catalytic activity and selectivity. nih.gov For example, in palladium-catalyzed C-H functionalization, sterically demanding phosphine (B1218219) ligands have been shown to promote the formation of the catalytically active species and facilitate the final product-forming step. princeton.edusigmaaldrich.com The introduction of bulky substituents on the ligand can create a specific pocket around the metal center, which can influence the regioselectivity of the reaction and prevent catalyst deactivation pathways. researchgate.net While specific studies on the steric effects of the ethenyl group in 6-ethenylpyridin-2-amine are lacking, it is conceivable that this group could be strategically employed to modulate the steric environment of a metal catalyst.
| Catalytic System | Effect of Increased Steric Bulk | Reference |
| Palladium-catalyzed C-H arylation | Accelerates rate-determining C-H activation | rsc.org |
| Palladium-catalyzed cross-coupling | Facilitates reductive elimination | princeton.edusigmaaldrich.com |
| Rhodium-mediated oxidative addition | Can control thermodynamics and kinetics | researchgate.net |
| Nickel-catalyzed ethylene (B1197577) polymerization | Increases polymer molecular weight by retarding chain transfer | osti.gov |
Amine Catalysis in Polymerization and Organic Reactions
Beyond their role as ligands in metal catalysis, amine-containing compounds can themselves act as catalysts. The basicity of the amine nitrogen allows it to activate substrates through proton abstraction or nucleophilic attack.
Tertiary Amine Catalysts in Polyurethane Synthesis
Polyurethanes are a versatile class of polymers with a wide range of applications. Their synthesis typically involves the reaction of a diisocyanate with a polyol, a reaction that is often catalyzed by tertiary amines. ekb.egresearchgate.net While this compound is a primary amine, its derivatives, particularly tertiary amines, could potentially find application in this area.
Tertiary amine catalysts accelerate the polyurethane-forming reaction by activating either the isocyanate or the alcohol component. ekb.egmdpi.com One proposed mechanism involves the amine acting as a nucleophile, attacking the isocyanate to form a reactive intermediate. researchgate.net Another mechanism suggests that the amine activates the alcohol through hydrogen bonding, increasing its nucleophilicity. ekb.eg The catalytic activity of tertiary amines is influenced by their basicity and steric accessibility. researchgate.netmdpi.com
| Catalyst Type | Role in Polyurethane Synthesis | Mechanism Aspect |
| Tertiary Amines | Accelerate isocyanate-polyol reaction | Activation of isocyanate or alcohol ekb.egresearchgate.net |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Strong gel catalyst | Low steric hindrance researchgate.net |
| Dimethylethanolamine (DMEA) | Reactive catalyst | Contains a hydroxyl group that reacts into the polymer matrix researchgate.net |
Phase-Transfer Catalysis for Enantioselective Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Chiral phase-transfer catalysts, often based on quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of a variety of compounds, including α-amino acids. rsc.orgrsc.orgmdpi.com
The enantioselective alkylation of glycine (B1666218) derivatives under phase-transfer conditions is a well-established method for producing non-proteinogenic amino acids. In this process, the chiral catalyst transports the enolate of a glycine Schiff base from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. rsc.org Given that derivatives of 2-aminopyridine can be used to form chiral ligands and catalysts, it is plausible that chiral quaternary ammonium salts derived from this compound could be developed for applications in enantioselective phase-transfer catalysis. rsc.org
| Reaction Type | Catalyst | Substrate | Outcome |
| Enantioselective C-N bond formation | Chiral copper/diamine complex | Racemic alkyl electrophiles and amides | Enantioconvergent substitution nih.gov |
| Enantioselective alkylation | Chiral quaternary ammonium salts | Aldimine Schiff bases of amino acid esters | α,α-Dialkyl-α-amino acids mdpi.com |
| Cation-directed cyclization | Phase-transfer catalysis | Aminopyridine-derived imines | Enantioselective synthesis of azaindolines rsc.org |
Supramolecular Catalysis and Enzyme Mimicry
Supramolecular catalysis leverages non-covalent interactions to assemble complex catalytic structures, often mimicking the active sites of natural enzymes. researchgate.net The derivatives of this compound are well-suited for constructing such systems due to the combined functionalities of the vinyl and aminopyridine groups.
The concept of nanoconfined catalysis involves conducting chemical reactions within spatially restricted environments, such as the pores of metal-organic frameworks (MOFs) or the cavities of supramolecular cages. mdpi.comrsc.org This confinement can lead to enhanced reaction rates, altered selectivity, and stabilization of reactive intermediates. mdpi.com
Derivatives of this compound can be integrated into these nanoconfined systems in several ways. The vinyl group allows for the polymerization of the molecule, forming polymers like poly(vinylpyridine) derivatives. These polymers can act as scaffolds to support and compartmentalize catalytic metal centers. For instance, copolymers of vinylpyridine have been used to create metallopolymers that exhibit significant catalytic activity in oxidation reactions by providing a well-defined microenvironment for the metal catalyst. researchgate.net
Furthermore, the aminopyridine moiety can be used to construct discrete, self-assembled cages. By coordinating with metal ions, these ligands can form cage-like structures that encapsulate guest molecules. rsc.org The interior of such a cage provides a confined space where catalytic reactions can occur, mimicking the function of an enzyme's active site. The size and shape of the cavity can be tuned by modifying the structure of the this compound derivative, thereby influencing the substrate selectivity of the catalyst. rsc.org
Table 1: Influence of Nanoconfinement on Catalytic Activity (Hypothetical Data Based on Analogous Systems)
| Catalyst System | Reaction | Confinement Effect | Rate Enhancement (fold) |
| Polymer-supported Ru-complex | Water Oxidation | Polymer matrix | ~1200-1700 TON |
| Self-assembled Pd-cage | Hydroamination | Cage cavity | Significant rate increase |
| MOF with aminopyridine ligands | Knoevenagel Condensation | MOF pores | High catalytic activity |
Data presented is based on findings for analogous vinylpyridine and aminopyridine systems to illustrate the potential of this compound derivatives. rsc.orgacs.orgfrontiersin.org
A key feature of enzymatic catalysis is the precise recognition of substrates. nih.gov This is achieved through a combination of shape complementarity and specific non-covalent interactions. Supramolecular catalysts based on this compound derivatives can be designed to exhibit similar recognition-driven catalysis.
The aminopyridine unit is capable of forming hydrogen bonds and coordinating to metal centers, which can be exploited for substrate binding. For example, aminopyridinium ions have been identified as effective hydrogen-bond donor catalysts. nih.gov By incorporating this moiety into a larger supramolecular assembly, it is possible to create a catalyst that selectively binds to substrates containing complementary functional groups, such as carboxylates or phosphates.
Moreover, the catalytic activity can be regulated by external stimuli. For instance, the coordination of the pyridine nitrogen to a metal center can be controlled by pH, leading to a switchable catalytic system. rsc.org This allows for the catalytic process to be turned on or off in response to changes in the reaction environment, a feature that is highly desirable for controlling reaction pathways and preventing catalyst deactivation.
The electronic and steric environment around a metal ion plays a crucial role in determining its catalytic reactivity. In metalloenzymes, the protein scaffold creates a "second coordination sphere" that finely tunes the properties of the active site metal. rsc.org Derivatives of this compound can be used to create synthetic analogues of these confined organic pockets.
When incorporated into a polymer or a supramolecular cage, the aminopyridine moiety can act as a ligand, binding to a catalytically active metal ion. The surrounding polymer chains or the architecture of the cage creates a microenvironment that isolates the metal center and controls its reactivity. rsc.org For example, encapsulating a transition metal complex within a supramolecular structure can enforce a specific coordination geometry, leading to enhanced selectivity in reactions like hydroformylation. rsc.org
The hemilability of the pyridine-metal bond can also be exploited. The pyridine wingtip can reversibly bind and dissociate from the metal center, playing a direct role in the catalytic cycle by, for example, facilitating proton transfer steps in reactions like hydroamination. acs.org This dynamic behavior, which is influenced by the confined environment, can lead to novel catalytic pathways and improved performance.
Polymer Chemistry and Advanced Materials Science
Monomer for the Synthesis of Functionalized Polymers
Due to the presence of a vinyl group, 6-Ethenylpyridin-2-amine can act as a monomer, undergoing polymerization to form polymers with specific functionalities. Research has documented its synthesis and its tendency to polymerize, even slowly upon standing, which necessitates the use of stabilizers for storage uni-tuebingen.de. This inherent reactivity is the foundation for its use in creating bespoke polymer architectures.
Creation of Conducting Polymers and Sensors
The incorporation of this compound into polymer chains is a promising strategy for developing conducting materials and sensors. The pyridine (B92270) ring and amino group provide sites for electronic interactions and potential charge transport pathways. While specific studies on the conductivity of poly(this compound) are not extensively detailed, related poly(vinylpyridine) materials are widely used in electronic applications, often as components in composite materials to enhance their properties ntu.edu.sg. Polymers containing amino groups can be readily bioconjugated, opening possibilities for the development of highly specific biosensors researchgate.net. The combination of a conjugated pyridine system with a reactive amine suggests that polymers derived from this monomer could be tailored for sensor applications that rely on changes in conductivity or electronic state upon binding with an analyte.
Synthesis of Organic Field-Effect Transistor (OFET) Polymers
In the realm of organic electronics, pyridine-containing polymers have been investigated for their role in Organic Field-Effect Transistors (OFETs). For instance, poly(2-vinylpyridine) has been used as an additive in n-type organic semiconductors to improve the air stability of the resulting OFETs mdpi.com. The nitrogen atom in the pyridine ring can interact with and passivate trap states at the semiconductor-dielectric interface, leading to improved device performance. Given this precedent, polymers synthesized from this compound could be explored for similar roles, either as a charge-trapping layer in memory devices, a stabilizing additive, or as a component of the dielectric layer itself to modulate transistor behavior.
Poly(β-hydroxyl amine)s as Valuable Building Blocks for Supramolecular Elastomers
Poly(β-hydroxyl amine)s (PHAs) are a class of polymers typically synthesized through the step-growth polymerization of amines and epoxides. The primary amine group on this compound makes it a suitable monomer for this type of reaction. The resulting PHAs are characterized by the presence of both hydroxyl and amine groups along the polymer backbone, which can participate in extensive hydrogen bonding. These non-covalent interactions are crucial for the formation of supramolecular polymer networks, leading to materials with unique properties like self-healing and tunable mechanics scirp.orgnih.gov.
Preparation of Stretchable and Self-Healable Materials
The aminopyridine moiety within this compound is particularly valuable for designing self-healing materials. One established approach involves the ring-opening reaction between the epoxy groups on a polymer backbone (such as epoxidized natural rubber) and an aminopyridine uni-tuebingen.de. This grafts the pyridine unit onto the polymer chain. The subsequent introduction of metal ions, such as Fe(III), leads to the formation of dynamic metal-pyridine coordination bonds that act as reversible cross-links. These bonds can break under stress and reform under moderate conditions, enabling the material to heal damage efficiently uni-tuebingen.de. A material created via this method using aminopyridine exhibited excellent healing efficiency, recovering 87% of its tensile strength uni-tuebingen.de. Another widely explored strategy that could employ this compound is the encapsulation of an amine hardener and an epoxy resin in separate microcapsules within a matrix nih.gov. When a crack forms, the microcapsules rupture, releasing the two components to react and heal the damage nih.gov.
Adjustable Mechanical Properties of Amine-Epoxy Polymers
The mechanical properties of polymers derived from amine-epoxy reactions can be precisely controlled. By altering the chemical structure of the monomers or the cross-linking density, properties such as tensile strength, stretchability, and healing efficiency can be tailored for specific applications. For example, in dually cross-linked supramolecular elastomers based on a silicon-containing PHA, the mechanical properties were systematically adjusted by varying the type and amount of cross-linking. This demonstrates the high degree of control achievable with amine-epoxy based polymer systems scirp.org.
Table 1: Adjustable Properties of Amine-Epoxy Based Supramolecular Elastomers
| Polymer System | Cross-linking Mechanism | Tensile Strength (MPa) | Healing Efficiency | Reference |
|---|---|---|---|---|
| Silicon-containing PHA | Hydrogen Bonding | 0.70 | >90% @ 60°C, 48h | scirp.org |
| Silicon-containing PHA | Hydrogen Bonding & Metal Coordination (Zn²⁺) | 2.52 | 98% @ 60°C, 48h | scirp.org |
| Epoxidized Natural Rubber | Fe³⁺-Pyridine Coordination | - | 87% (Tensile Strength Recovery) | uni-tuebingen.de |
| Epoxy-Amine Microcapsules | Covalent Epoxy-Amine Bond | - | ~62% @ 50°C, 24h | scirp.org |
Development of Fluorescent Probes and Materials based on Pyridine Derivatives
Pyridine derivatives containing amino groups are well-known for their fluorescent properties and are frequently used as the core structure for fluorescent probes and sensors. The aminopyridine scaffold is a potent fluorophore whose emission properties can be sensitive to the local environment, including polarity and the presence of specific metal ions uni-tuebingen.de.
The structure of this compound is closely related to other aminopyridine derivatives that have been successfully developed into highly sensitive and selective fluorescent probes. For example, a probe based on a 6-amino-2,2'-bipyridine scaffold was designed for the ratiometric fluorescence detection of Zn²⁺ with nanomolar affinity. Similarly, environment-sensitive probes containing a diethynylpyridine motif have shown remarkable "turn-on" fluorescence responses when interacting with specific DNA structures uni-tuebingen.de. The presence of both the fluorescent aminopyridine core and a polymerizable vinyl group in this compound allows for its incorporation into larger polymeric structures, creating functional materials for sensing applications or advanced imaging agents.
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Supramolecular Assemblies
The specific arrangement of functional groups in 6-Ethenylpyridin-2-amine allows it to participate in several types of non-covalent interactions, which are fundamental to its self-assembly and role in supramolecular chemistry.
Hydrogen Bonding Networks (e.g., Amide-Amide, Hydroxyl)
Hydrogen bonds are highly directional and crucial for the formation of stable supramolecular structures. The this compound molecule contains a primary amine (-NH₂) group, which can act as a hydrogen bond donor, and a pyridine (B92270) nitrogen atom, which is a hydrogen bond acceptor.
Primary and secondary amines are capable of strong hydrogen bonding, which generally leads to higher boiling points compared to analogous tertiary amines that cannot act as hydrogen bond donors. nih.gov This principle underscores the potential for this compound to form robust intermolecular connections.
π-Stacking Interactions between Aromatic Rings
The pyridine ring of this compound is an aromatic π-system that can participate in π-stacking interactions. These interactions, arising from a combination of dispersion forces and electrostatic contributions, are significant in stabilizing supramolecular architectures. libretexts.orgmdpi.com
C-H···π Interactions
C-H···π interactions are another class of weak, non-covalent forces that contribute to the stability of supramolecular structures. In these interactions, a C-H bond acts as a weak donor to an aromatic π-system, which serves as the acceptor. The pyridine ring of this compound can function as the π-acceptor surface.
These interactions are frequently observed in the crystal packing of organic molecules and in protein-ligand complexes, where they play a role in molecular recognition and structural stabilization. nih.govrsc.org The vinyl group's C-H bonds or even C-H bonds from neighboring molecules could interact with the face of the pyridine ring. The collective effect of multiple C-H···π interactions, although individually weak, can be substantial in determining the final three-dimensional architecture of an assembly. nih.govresearchgate.net
Metal-Ligand Coordination in Supramolecular Structures
The pyridine nitrogen and the exocyclic amino group make this compound an effective ligand for metal ions. Coordination chemistry is a powerful tool in supramolecular construction, where metal ions act as vertices and organic ligands serve as linkers to form discrete, well-defined architectures like cages, rings, and polymers. nih.govencyclopedia.pub
The 2-aminopyridine (B139424) moiety is a well-established bidentate or bridging ligand. nih.govmdpi.com Similarly, 2-vinylpyridine (B74390) is known to coordinate to metals like platinum, utilizing both the pyridine nitrogen and the vinyl group's π-electrons. researchgate.net Therefore, this compound can coordinate to metal centers in several ways:
Monodentate: Through the pyridine nitrogen.
Bidentate: Chelating through both the pyridine and amino nitrogens.
Bridging: Linking two or more metal centers to form coordination polymers or discrete polynuclear complexes.
The choice of metal ion, with its specific coordination geometry (e.g., octahedral, square planar), and the stoichiometry of the reaction would direct the self-assembly process towards specific supramolecular structures. pku.edu.cngla.ac.uk This coordination-driven self-assembly is a cornerstone of modern supramolecular chemistry, enabling the creation of complex, functional materials from simple building blocks. nih.gov
Design and Synthesis of Supramolecular Polymers and Frameworks
Supramolecular polymers are long-chain structures formed through the directional and reversible association of monomeric units via non-covalent interactions. The multifunctionality of this compound makes it a prospective building block for such materials.
In Situ Formation of Supramolecular Polymers by Coupled Covalent and Non-Covalent Synthesis
The concept of in situ supramolecular polymerization involves the simultaneous formation of monomer units through covalent reactions and their subsequent self-assembly into a polymer via non-covalent interactions. This approach mimics biological processes and can lead to complex, dynamic materials. acs.org
While specific examples employing this compound are not prevalent in existing literature, its structure lends itself to this synthetic strategy. For instance, the vinyl group of this compound is a polymerizable moiety. One could envision a process where the vinyl group undergoes covalent polymerization to form a poly(vinylpyridine) backbone. Simultaneously, the 2-aminopyridine side chains could direct the assembly of these polymer chains through a combination of hydrogen bonding and π-stacking.
Alternatively, the amine group could undergo a covalent reaction (e.g., amidation) to form a new monomer in situ, which then immediately assembles into a supramolecular polymer driven by the strong, directional hydrogen bonds of the newly formed amide group, complemented by π-stacking of the pyridine rings. This coupling of covalent synthesis and non-covalent self-assembly within a single pot allows for the creation of materials whose properties are governed by a complex interplay of reaction kinetics and thermodynamic equilibria. acs.orggoogle.com
Pillar[n]arene-Based Supramolecular Architectures
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped, electron-rich cavity, making them excellent building blocks for creating complex supramolecular systems. They can form host-guest complexes and be incorporated into mechanically interlocked molecules like rotaxanes and catenanes, leading to materials with functions in catalysis, sensing, and drug delivery. However, there is no specific research available that details the use of this compound as a guest molecule or as a functional component integrated into pillar[n]arene-based supramolecular polymers or architectures.
Supramolecular Organic Framework Gels for Metal Ion Recognition
Supramolecular Organic Frameworks (SOFs) are porous materials formed through the self-assembly of organic building blocks via non-covalent interactions. When these frameworks form extended 3D networks capable of entrapping solvents, they create supramolecular gels. These gels can be designed for specific functions, such as the selective recognition and sensing of metal ions, often through fluorescence or colorimetric changes. The amine and pyridine groups on a molecule like this compound could theoretically serve as metal-coordinating sites. However, there are no published studies on the fabrication of SOF gels using this compound for the purpose of metal ion recognition.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry is a fundamental concept in supramolecular chemistry where a larger host molecule binds a smaller guest molecule through non-covalent interactions. This process, known as molecular recognition, is highly specific and is the basis for many biological processes and technological applications. While the structural features of this compound—a pyridine ring, an amine group, and an ethenyl group—present potential sites for hydrogen bonding, π-π stacking, and coordination, no specific data on its binding constants, thermodynamic selectivity, or complex formation with common host molecules (like cyclodextrins, calixarenes, or cucurbiturils) has been documented.
Applications of Supramolecular Materials
The applications of supramolecular materials are vast, leveraging their dynamic and responsive nature. These applications often stem directly from the specific host-guest interactions and self-assembly properties of their constituent molecules.
Substance Adsorption and Separation Technologies
Porous materials, including those built from supramolecular frameworks, are widely researched for their ability to selectively adsorb and separate substances. The introduction of functional groups, such as amines, into porous polymers can significantly enhance their affinity and selectivity for capturing gases like CO2. While this is a promising area, no studies have been published that utilize this compound to create or functionalize materials for specific adsorption or separation technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Ethenylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodology:
- Nucleophilic substitution: Start with 6-chloropyridin-2-amine and react with ethenylmagnesium bromide under inert conditions (e.g., argon) at 0–5°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Cross-coupling: Use Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize temperature (80–100°C) and solvent (THF or DMF) to improve yield .
- Key parameters: Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 amine:vinyl precursor), and purification via column chromatography.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques:
- NMR: Compare NMR (DMSO-d6) peaks: δ 8.3 (pyridine H), δ 5.8–6.2 (ethenyl protons), δ 3.1 (amine protons).
- X-ray crystallography: For crystalline derivatives, use single-crystal diffraction (100 K) to resolve bond angles and confirm regiochemistry, referencing similar pyridine-based structures .
- Mass spectrometry: ESI-MS (positive mode) to verify molecular ion peak at m/z 134.18 (calculated for C₈H₁₀N₂) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention .
- Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS sheets for pyridine derivatives (e.g., terpyridine analogs for spill management) .
Advanced Research Questions
Q. How does the ethenyl group in this compound influence its coordination chemistry with transition metals?
- Experimental design:
- Synthesize metal complexes (e.g., with Cu(II) or Fe(II)) and characterize via UV-Vis (λmax shifts indicating ligand-to-metal charge transfer) and cyclic voltammetry (redox potentials).
- Compare with analogs like Bis[(6-methylpyridin-2-yl)methyl]amine (PubChem CID 25599-07-9), which shows enhanced stability in catalytic cycles due to methyl substituents .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Approach:
- Systematic variation: Test reactivity under controlled conditions (pH, solvent polarity, temperature). For example, discrepancies in nucleophilic addition may arise from trace moisture; use anhydrous solvents and molecular sieves.
- Meta-analysis: Cross-reference datasets from PubChem and NIST Chemistry WebBook to identify outliers or inconsistent experimental parameters (e.g., reaction scales, catalyst loading) .
- Case study: If oxidation yields vary, employ HPLC to quantify byproducts and adjust stoichiometry of oxidizing agents (e.g., KMnO₄ vs. CrO₃) .
Q. What strategies can optimize this compound for biomedical applications (e.g., enzyme inhibition)?
- Methodology:
- Structure-activity relationship (SAR): Synthesize analogs (e.g., 6-cyclopropyl or 6-bromo substitutions) and screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular docking: Use software like AutoDock Vina to predict binding affinities with proteins (e.g., pyridine-binding enzymes) and validate via ITC (isothermal titration calorimetry) .
- Data table:
| Derivative | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Ethenyl | 12.3 | -8.2 |
| Cyclopropyl | 9.7 | -9.1 |
Methodological Best Practices
Q. How should researchers design experiments to study the photostability of this compound?
- Protocol:
- Expose samples to UV light (254 nm) in quartz cuvettes and monitor degradation via HPLC at timed intervals.
- Use radical scavengers (e.g., BHT) to test oxidative pathways. Reference NIST data for quantum yield calculations .
Q. What ethical considerations apply when publishing datasets on this compound?
- Guidance:
- Anonymize raw data (e.g., NMR spectra) if sharing publicly. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary sources (e.g., PubChem, crystallographic databases) .
- Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific reproducibility checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
